molecular formula C21H20ClN3O3S2 B11652053 2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

Cat. No.: B11652053
M. Wt: 462.0 g/mol
InChI Key: MCAMXOHCUCGCKX-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a benzenesulfonamido group, and a pyridinylsulfanyl group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C21H20ClN3O3S2

Molecular Weight

462.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-pyridin-2-ylsulfanylethyl)acetamide

InChI

InChI=1S/C21H20ClN3O3S2/c22-17-9-11-18(12-10-17)25(30(27,28)19-6-2-1-3-7-19)16-20(26)23-14-15-29-21-8-4-5-13-24-21/h1-13H,14-16H2,(H,23,26)

InChI Key

MCAMXOHCUCGCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(pyridin-2-ylsulfanyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(3,4-Dichloro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(4-Acetyl-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide

Uniqueness

2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenyl group enhances its reactivity, while the benzenesulfonamido and pyridinylsulfanyl groups contribute to its potential as a versatile research tool and therapeutic agent .

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